
4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a furan ring, and a triazine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylfurfural with guanidine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The triazine ring can be reduced to form dihydrotriazines using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of a base or acid catalyst.
Major Products:
Oxidation: Furanones
Reduction: Dihydrotriazines
Substitution: Various substituted triazines
Scientific Research Applications
4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The amino and triazine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol
- 4-Amino-6-(5-methylfuran-2-yl)-1,3,5-triazine-2-thiol
Comparison: While these compounds share structural similarities, such as the presence of a furan ring and an amino group, they differ in their ring systems and functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. For instance, the presence of a thiol group in 4-Amino-6-(5-methylfuran-2-yl)-1,3,5-triazine-2-thiol may enhance its reactivity towards certain electrophiles, making it useful in different synthetic applications compared to 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one.
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-amino-6-(5-methylfuran-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI Key |
NOHUXSAMUBRHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


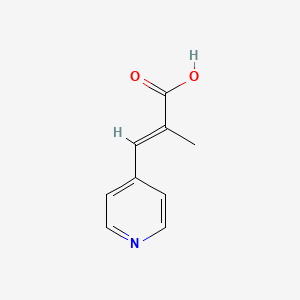
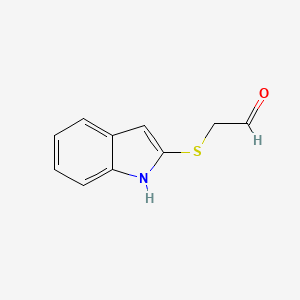
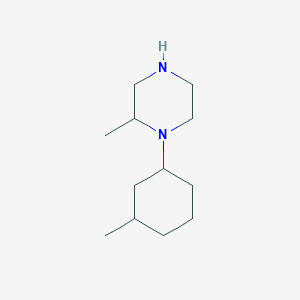
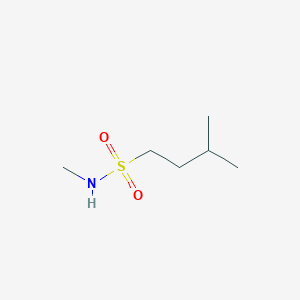

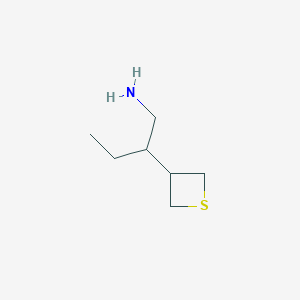
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
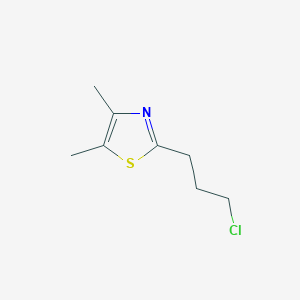
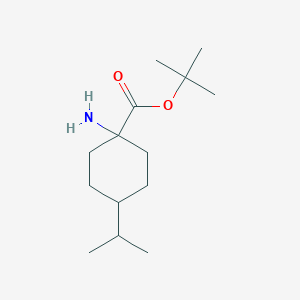
![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)
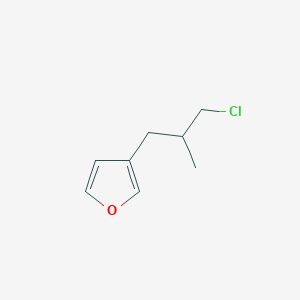
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)
![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)
